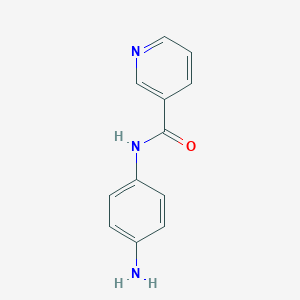

N-(4-Aminophenyl)nicotinamide

説明

N-(4-Aminophenyl)nicotinamide is a compound with the molecular formula C12H11N3O and a molecular weight of 213.24 . It is a solid substance at room temperature .

Synthesis Analysis

N-(4-Aminophenyl)nicotinamide can be synthesized through the hydrogenation of N-4-nitrophenyl nicotinamide . This process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst .

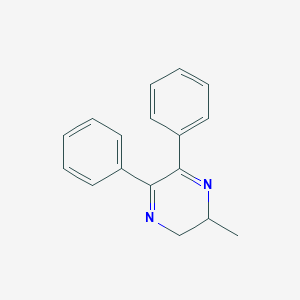

Molecular Structure Analysis

The N-(4-Aminophenyl)nicotinamide molecule contains a total of 28 bonds. There are 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .

Chemical Reactions Analysis

The hydrogenation of N-4-nitrophenyl nicotinamide to N-(4-Aminophenyl)nicotinamide progresses through a condensation mechanism whereby an azo dimer intermediate is formed and rapidly consumed . This reaction is catalyzed by a stabilized Pd nanoparticle-organic-silica catalyst .

Physical And Chemical Properties Analysis

N-(4-Aminophenyl)nicotinamide is a solid substance at room temperature . It has a molecular weight of 213.24 .

科学的研究の応用

Skin Aging and Pigmentation Control

N-(4-Aminophenyl)nicotinamide: , also known as niacinamide, is extensively used in dermatology for its beneficial effects on skin health. It helps in controlling skin aging and pigmentation by restoring the cellular NAD+ pool, enhancing mitochondrial energetics, reducing oxidative stress and inflammatory responses, and improving the skin barrier . Clinical trials have shown that topical treatment with niacinamide can significantly reduce the progression of skin aging and hyperpigmentation .

Treatment of Neurodegenerative Diseases

Recent studies have highlighted the potential of niacinamide in treating neurodegenerative diseases. Its role in mediating the biosynthesis of NAD+ suggests that it could have therapeutic applications in conditions like Alzheimer’s and Parkinson’s disease, where mitochondrial dysfunction and oxidative stress are key pathological features .

Cardiovascular Health

Niacinamide has been associated with protective effects on the heart. Supplementation can help in maintaining cardiovascular health by influencing the levels of NAD+, which is crucial for cellular energy metabolism and maintaining the health of cardiac cells .

Antioxidant Properties

As an antioxidant, niacinamide contributes to the defense systems of cells against oxidative stress. Its ability to enhance the redox status of cells makes it a valuable compound in the prevention of oxidative damage and related diseases .

Cosmeceutical Ingredient

In the cosmetic industry, niacinamide is used as a cosmeceutical ingredient. It is well-tolerated by the skin and is presumed to maintain skin homeostasis by regulating cellular redox status, making it a popular ingredient in skincare products aimed at attenuating signs of aging and pigmentation .

Pharmaceutical Synthesis

Niacinamide serves as a functionalized active pharmaceutical ingredient (API) surrogate in the synthesis of various drugs. Its catalytic hydrogenation is a key step in the production of certain medications, demonstrating its importance in pharmaceutical manufacturing processes .

将来の方向性

特性

IUPAC Name |

N-(4-aminophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOLOFFPBBNGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360655 | |

| Record name | N-(4-Aminophenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19060-64-1 | |

| Record name | N-(4-Aminophenyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19060-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

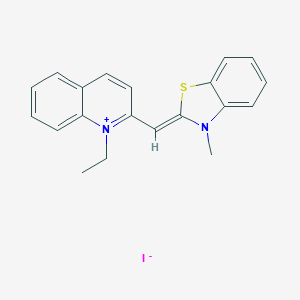

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)